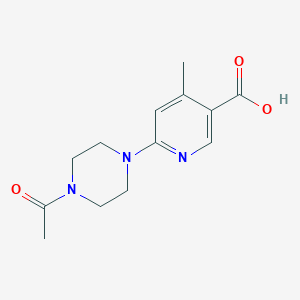
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has several scientific research applications. It is used in the preparation of phenylpiperidines, which are neurokinin NK1 and NK3 antagonists for the treatment of neurokinin-mediated diseases . Additionally, it is employed in the synthesis of acetylcholinesterase inhibitors, which are potential treatments for Alzheimer’s disease . In the field of chemistry, it serves as a versatile small molecule scaffold for various synthetic applications .
Mechanism of Action
The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds such as 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid function as inhibitors of bacterial DNA gyrase, a type II topoisomerase enzyme . This compound likely exerts its effects by binding to specific sites on target enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share a common piperazine moiety but differ in their specific functional groups and biological activities. The uniqueness of 6-(4-Acetylpiperazin-1-yl)-4-methylnicotinic acid lies in its specific acetyl and nicotinic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N3O3/c1-9-7-12(14-8-11(9)13(18)19)16-5-3-15(4-6-16)10(2)17/h7-8H,3-6H2,1-2H3,(H,18,19) |
InChI Key |
XDMLKCXMBKABNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


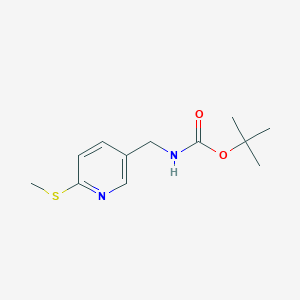
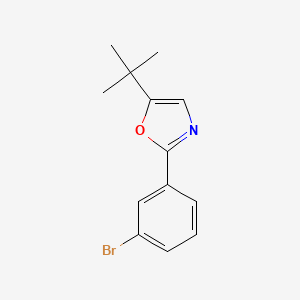
![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)


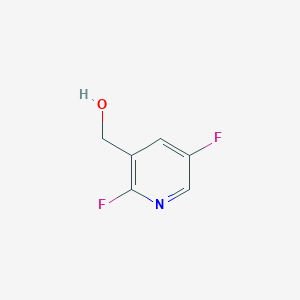

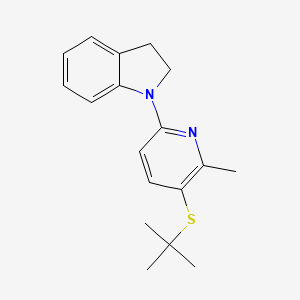





![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
